molecular formula C6H8N2O B8678410 2-Oxopiperidine-1-carbonitrile CAS No. 80978-74-1

2-Oxopiperidine-1-carbonitrile

Cat. No. B8678410
CAS RN: 80978-74-1
M. Wt: 124.14 g/mol
InChI Key: DSHBXTLXUSBWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxopiperidine-1-carbonitrile is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxopiperidine-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxopiperidine-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80978-74-1

Product Name

2-Oxopiperidine-1-carbonitrile

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-oxopiperidine-1-carbonitrile

InChI

InChI=1S/C6H8N2O/c7-5-8-4-2-1-3-6(8)9/h1-4H2

InChI Key

DSHBXTLXUSBWIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

59.4 g (1.484 moles) of sodium hydroxide are dissolved in 370 ml of water and the solution is cooled to 0° C. To this solution are added 13.2 g (0.742 mole) of cyanamide in portions. Then 115 g (0.742 mole) of δ-chlorovaleryl chloride are added dropwise, at 0°-8° C., over 1 hour to the clear, colourless cyanamide solution. The ensuing reaction is strongly exothermic, so that intensive cooling is necessary. When the dropwise addition is complete, the mixture is stirred for 1 hour at 0° C. Then 740 ml of methylene chloride are added and the reaction mixture is subsequently warmed for 1 hour to reflux temperature (40° C.). The two phases are separated in a separating funnel. The aqueous phase is extracted once more with 740 ml of methylene chloride. The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed in a water jet vacuum. Yield: 79.6 g (86.4% of theory). The crude product is a pale yellowish liquid which, according to gas chromatographic analysis, contains 79.95% of N-cyanopiperidone. An isomer is not detected. High vacuum distillation of the crude product yields 44 g (47.8% of theory) of N-cyanopiperidone as a pale yellowish liquid with a boiling point of 125° C./13.3 Pa. Gas chromatographic analysis shows the product to be 99.19% pure.
Quantity
59.4 g
Type
reactant
Reaction Step One
Name
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
740 mL
Type
reactant
Reaction Step Four
Yield
47.8%

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